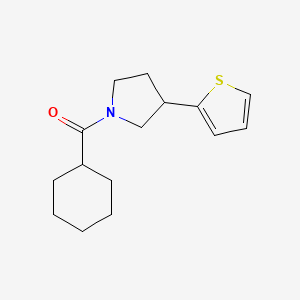

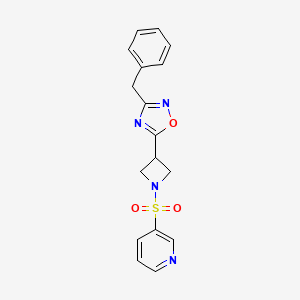

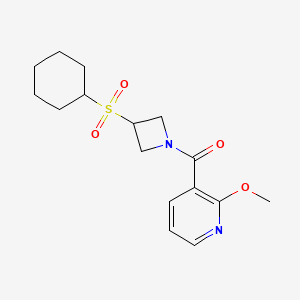

5-Methyl-2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C17H17F3N2O4S and its molecular weight is 402.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Research into related compounds, such as those involving trifluoromethylphenyl groups, sulfonyl, and pyrrolidine rings, has demonstrated the versatility of these structures in the synthesis of functionalized pyrroles and pyrrolidines. For example, trifluoromethyl-substituted compounds have been selectively synthesized from trifluoromethyl-substituted 3-aza-1,5-enynes via a cyclization/sulfonyl group migration cascade, showcasing the potential for creating complex structures through innovative synthetic pathways (Zhao et al., 2016). Furthermore, the study of the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals the subtle interplay of structure and functionality, suggesting the potential for designing molecules with tailored properties (Sagar et al., 2017).

Catalysis and Reaction Mechanisms

Sulfonamides, including those derived from similar structures, have shown utility as terminators in cationic cyclisations, indicating their role in facilitating complex chemical transformations. This application is critical for the efficient formation of polycyclic systems, highlighting the importance of these compounds in synthetic organic chemistry (Haskins & Knight, 2002). Additionally, organocatalytic processes utilizing related sulfonamide structures have been developed, showing high efficiency and stereoselectivity, further underscoring the utility of these compounds in asymmetric synthesis and catalysis (Singh et al., 2013).

Material Science and Polymer Chemistry

Compounds containing pyridine and sulfone moieties, similar to the chemical structure of interest, have been synthesized and incorporated into fluorinated polyamides, demonstrating the role of these structures in developing advanced materials. These polymers exhibit high thermal stability, mechanical strength, and low dielectric constants, making them suitable for various applications, including electronics (Liu et al., 2013).

Drug Delivery Systems

The encapsulation of lipophilic derivatives in water-soluble metalla-cages, utilizing pyrenyl derivatives, showcases an innovative approach to drug delivery. This method highlights the potential for using complex molecular architectures for targeted therapy, improving the solubility and efficacy of hydrophobic drugs (Mattsson et al., 2010).

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds. The trifluoromethyl group is also a common feature in FDA-approved drugs , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The trifluoromethoxyphenyl group could enhance the compound’s pharmacological activities .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been found to interact with a variety of biological pathways

Pharmacokinetics

The presence of the trifluoromethoxyphenyl group could potentially enhance the compound’s bioavailability .

Result of Action

Compounds containing a pyrrolidine ring have been found to exhibit a variety of biological activities .

Eigenschaften

IUPAC Name |

5-methyl-2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O4S/c1-12-6-7-16(21-10-12)25-13-8-9-22(11-13)27(23,24)15-5-3-2-4-14(15)26-17(18,19)20/h2-7,10,13H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUGNRABBMLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2765366.png)

![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)

![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)